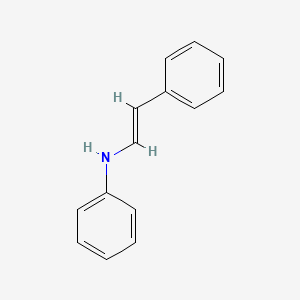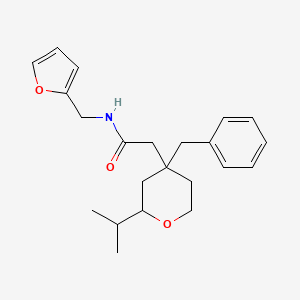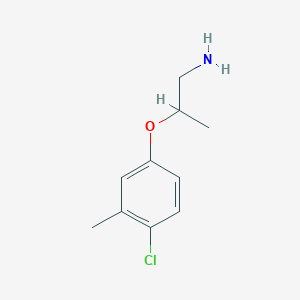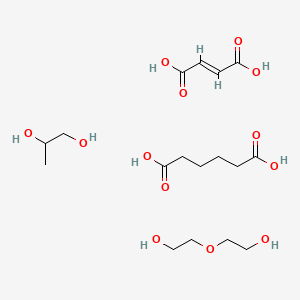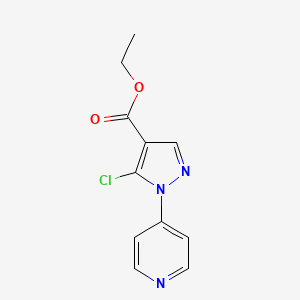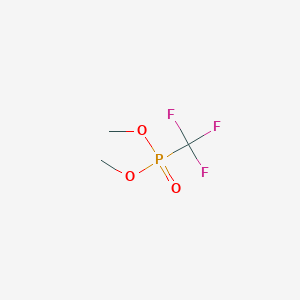
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is a complex organic compound that features a benzimidazole ring fused with a selenophene ring and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid typically involves the reaction of 1-methyl-1H-benzimidazole with selenophene-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in 20% aqueous sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with different functional groups replacing the sulfonic acid group.
Aplicaciones Científicas De Investigación
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The selenophene ring may contribute to the compound’s redox properties, allowing it to participate in electron transfer reactions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the selenophene and sulfonic acid groups, making it less reactive in certain chemical reactions.
Selenophene-2-sulfonic acid: Does not have the benzimidazole ring, limiting its biological activity.
5-(1-Methyl-1H-benzimidazol-2-yl)thiophene-2-sulfonic acid: Similar structure but with a thiophene ring instead of a selenophene ring, which may alter its redox properties and reactivity.
Uniqueness
5-(1-Methyl-1H-benzimidazol-2-yl)selenophene-2-sulfonic acid is unique due to the combination of the benzimidazole and selenophene rings, along with the sulfonic acid group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
89155-23-7 |
|---|---|
Fórmula molecular |
C12H10N2O3SSe |
Peso molecular |
341.26 g/mol |
Nombre IUPAC |
5-(1-methylbenzimidazol-2-yl)selenophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10N2O3SSe/c1-14-9-5-3-2-4-8(9)13-12(14)10-6-7-11(19-10)18(15,16)17/h2-7H,1H3,(H,15,16,17) |
Clave InChI |
PAXLWRQRYALWOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=CC=C([Se]3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


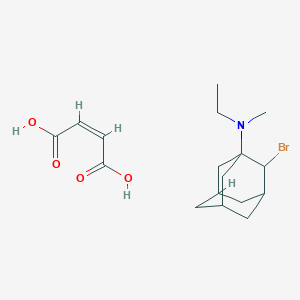
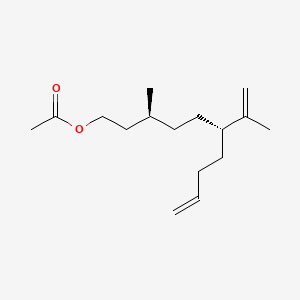
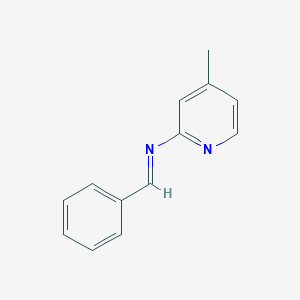
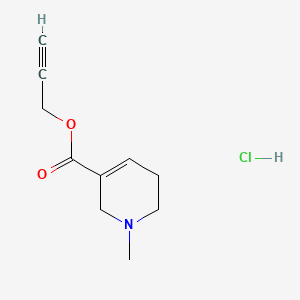
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

